![molecular formula C21H22N2O4S2 B2369197 (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396771-98-4](/img/structure/B2369197.png)
(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic molecule featuring a blend of aromatic, sulfonyl, azetidinyl, and methanone functional groups. Its structure combines elements often found in pharmacologically active compounds, making it an intriguing subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps:
Starting Materials: : The synthesis starts with commercially available phenyl, isopropylsulfonyl, benzo[d]thiazol-2-yl, and azetidine derivatives.
Formation of Intermediate: : Through a series of reactions, such as nucleophilic substitution and sulfonation, the intermediate compounds are formed.
Final Coupling: : The final product is achieved by coupling the (4-(Isopropylsulfonyl)phenyl) and (3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone under controlled conditions.
Industrial Production Methods
For industrial production, optimizing the yield and purity is crucial. Techniques such as:
Catalysis: : Using suitable catalysts to speed up the reaction and improve yield.
Temperature Control: : Precise temperature management during the reaction stages.
Purification: : Employing crystallization and chromatography methods to purify the final product.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially modifying the isopropylsulfonyl group.
Reduction: : Reduction reactions may target the ketone or sulfonyl groups, altering their chemical states.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Organic solvents like dichloromethane, toluene for efficient reactions.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
科学的研究の応用
Chemistry
This compound serves as a model for studying complex synthetic pathways and reaction mechanisms.
Biology
Medicine
Researchers are investigating its potential as a pharmaceutical agent, given its unique structural properties.
Industry
It could serve as an intermediate in the production of more complex molecules used in materials science.
作用機序
The mechanism by which (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exerts its effects involves:
Molecular Targets: : Potential interactions with cellular receptors or enzymes.
Pathways Involved: : Modulation of biochemical pathways critical for cell function.
類似化合物との比較
Similar Compounds
(4-(Methanesulfonyl)phenyl)(3-((4-bromobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
(4-(Ethylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Unique Attributes
Structural Uniqueness: : The combination of isopropylsulfonyl and 4-methylbenzo[d]thiazol-2-yl moieties.
Reactivity: : Distinctive reaction pathways due to the isopropyl group.
特性
IUPAC Name |
[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-9-7-15(8-10-17)20(24)23-11-16(12-23)27-21-22-19-14(3)5-4-6-18(19)28-21/h4-10,13,16H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQHYNAEKINSBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
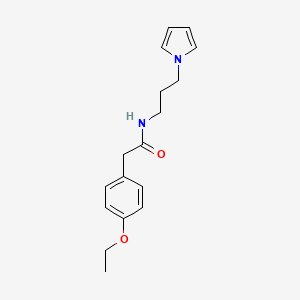
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)

![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
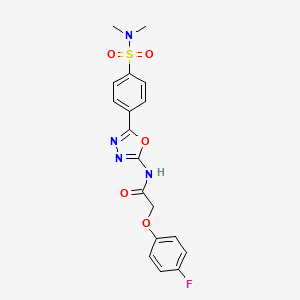
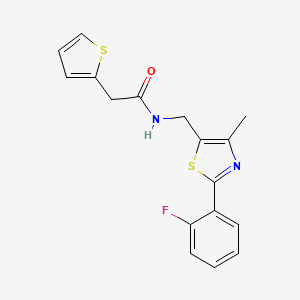
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)
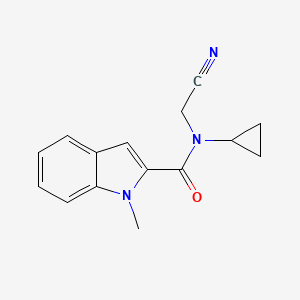
![1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide](/img/structure/B2369128.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)
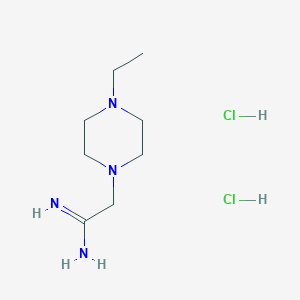
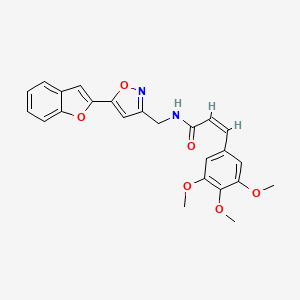
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
